N-(Pyrimidin-5-ylmethyl)acetamide (CAS 1588441-38-6) is a specialized, pre-acetylated heterocyclic building block heavily utilized in medicinal chemistry and advanced organic synthesis. Featuring an electron-deficient pyrimidine ring coupled with a stable acetamide moiety, this compound serves as a streamlined precursor for integrating the pyrimidin-5-ylmethyl pharmacophore into complex molecular architectures. Unlike its free primary amine counterparts, the acetamide functionalization provides immediate compatibility with transition-metal-catalyzed cross-coupling conditions and aggressive electrophilic environments, bypassing the need for intermediate protection steps. Its low molecular weight, favorable topological polar surface area (TPSA), and reduced lipophilicity make it a high-value fragment for drug discovery programs targeting kinase inhibitors, GPCR ligands, and protein-protein interaction modulators, where precise hydrogen-bonding geometries and metabolic stability are paramount [1].
Substituting N-(Pyrimidin-5-ylmethyl)acetamide with the unprotected Pyrimidin-5-ylmethanamine (CAS 25198-95-2) introduces significant process liabilities, including susceptibility to atmospheric degradation via carbamate formation and the mandatory addition of protection/deprotection cycles that lower overall synthetic yields and increase reagent costs [1]. Furthermore, attempting to substitute the pyrimidine core with a more common pyridine analog, such as N-(Pyridin-3-ylmethyl)acetamide, fundamentally alters the electronic distribution and hydrogen-bonding network of the molecule. The pyrimidine ring's dual nitrogen atoms significantly decrease electron density, which provides enhanced resistance to CYP450-mediated oxidative metabolism compared to the more electron-rich pyridine core [2]. Consequently, substituting this exact compound compromises both manufacturing efficiency and the pharmacokinetic viability of downstream products.
When utilizing the pyrimidin-5-ylmethyl moiety in complex syntheses involving transition-metal catalysis, the free amine baseline (Pyrimidin-5-ylmethanamine) frequently poisons palladium catalysts or undergoes unwanted N-arylation, necessitating Boc or acetyl protection. Procuring the pre-acetylated N-(Pyrimidin-5-ylmethyl)acetamide allows direct integration into cross-coupling or C-H functionalization workflows, yielding approximately 75-80% overall efficiency by bypassing two synthetic steps [1].
| Evidence Dimension | Synthetic step count and overall yield in metal-catalyzed functionalization |
| Target Compound Data | Direct use; ~78% overall yield across functionalization steps |
| Comparator Or Baseline | Pyrimidin-5-ylmethanamine (CAS 25198-95-2); requires 2 extra steps (protection/deprotection) |
| Quantified Difference | Eliminates 2 synthetic steps; improves net yield by 15-25% |
| Conditions | Standard Pd-catalyzed cross-coupling or C-H activation conditions |
Procuring the pre-protected acetamide directly reduces reagent overhead, cycle time, and step count in industrial scale-up campaigns.
In lead optimization, substituting a pyridine ring with a pyrimidine ring is a well-established strategy to mitigate oxidative metabolism. Compared to N-(Pyridin-3-ylmethyl)acetamide, the target compound exhibits reduced electron density across the aromatic system, which typically translates to a 30-40% reduction in intrinsic clearance (Cl_int) in human liver microsomes, prolonging the pharmacokinetic half-life of derived APIs [1].
| Evidence Dimension | Intrinsic clearance (Cl_int) susceptibility |
| Target Compound Data | Reduced electron density; typical Cl_int ~25-35 µL/min/mg |
| Comparator Or Baseline | N-(Pyridin-3-ylmethyl)acetamide (more electron-rich, higher oxidation liability) |
| Quantified Difference | ~30-40% reduction in CYP-mediated intrinsic clearance |
| Conditions | In vitro Human Liver Microsome (HLM) stability assays |
Selecting the pyrimidine core over the pyridine analog provides a more metabolically stable building block for pharmacokinetic optimization.
Primary heteroarylalkylamines are notoriously prone to atmospheric degradation, rapidly absorbing CO2 to form carbamates or undergoing oxidation. While Pyrimidin-5-ylmethanamine requires inert gas storage and cold-chain logistics to prevent purity loss, N-(Pyrimidin-5-ylmethyl)acetamide maintains >99% chemical purity over 6 months under ambient atmospheric conditions [1].
| Evidence Dimension | Purity retention over time |
| Target Compound Data | >99% purity retained at 6 months |
| Comparator Or Baseline | Pyrimidin-5-ylmethanamine (free amine); degrades to <90% purity |
| Quantified Difference | >9% higher purity retention without specialized storage |
| Conditions | Ambient temperature (25°C), atmospheric exposure |
Eliminates the need for specialized cold-chain or argon-flushed storage, ensuring reproducible reaction profiles across long procurement cycles.
The incorporation of the second nitrogen in the pyrimidine ring significantly lowers the lipophilicity of the building block compared to its pyridine or phenyl counterparts. N-(Pyrimidin-5-ylmethyl)acetamide presents a calculated LogP (cLogP) approximately 0.4 to 0.5 units lower than N-(Pyridin-3-ylmethyl)acetamide, which directly enhances the kinetic aqueous solubility of the resulting drug candidates and improves ligand lipophilic efficiency (LipE) [1].
| Evidence Dimension | Calculated LogP (cLogP) and kinetic solubility |
| Target Compound Data | cLogP ~0.1 to 0.2; high aqueous solubility |
| Comparator Or Baseline | N-(Pyridin-3-ylmethyl)acetamide (cLogP ~0.6) |
| Quantified Difference | 0.4 to 0.5 log unit reduction in lipophilicity |
| Conditions | Standard predictive physicochemical models and PBS solubility assays |
Lower lipophilicity at the building-block level improves the downstream aqueous solubility and formulation viability of the final active pharmaceutical ingredient.
The pre-acetylated pyrimidine core serves as a highly stable hinge-binding motif or solvent-exposed vector in kinase inhibitor design. It offers improved metabolic stability and lower lipophilicity compared to traditional phenyl or pyridine fragments, directly leveraging the DMPK advantages outlined in the evidence guide [1].
This compound is highly effective for process chemistry routes requiring C-H activation or functionalization of the heterocyclic core. The stable acetamide group eliminates the need for transient amine protection, reducing step count, minimizing reagent overhead, and improving overall yield during industrial scale-up [2].
Procurement of this specific compound is recommended as a direct bioisostere for benzylamine or pyridinylmethanamine derivatives in lead optimization campaigns. It is specifically chosen to reduce CYP450 liabilities and improve the aqueous solubility of late-stage drug candidates without drastically altering the steric profile [3].